N-(2-BROMOPHENYL)-13-DIMETHYL-1H-PYRAZOLE-4-SULFONAMIDE
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Overview
Description
N-(2-Bromophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide: is a chemical compound that belongs to the class of sulfonamides. Sulfonamides are known for their diverse applications in medicinal chemistry, particularly as antimicrobial agents. This compound features a bromophenyl group attached to a pyrazole ring, which is further substituted with a sulfonamide group. The unique structure of this compound makes it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N-(2-Bromophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide typically involves a multi-step process:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone under acidic conditions.
Sulfonamide Formation: The final step involves the reaction of the bromophenyl-pyrazole intermediate with a sulfonamide reagent, such as sulfonyl chloride, under basic conditions.
Industrial Production Methods: In an industrial setting, the production of this compound may involve the use of continuous flow reactors to optimize reaction conditions and improve yield. The use of automated systems can also enhance the efficiency and scalability of the synthesis process.
Chemical Reactions Analysis
Types of Reactions:
Substitution Reactions: The bromine atom in the phenyl ring can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.
Oxidation and Reduction: The compound can participate in oxidation and reduction reactions, depending on the reagents and conditions used.
Coupling Reactions: The pyrazole ring can engage in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex structures.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar solvents.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride.
Coupling Reactions: Palladium catalysts and boronic acids for Suzuki-Miyaura coupling.
Major Products Formed: The major products formed from these reactions include various substituted pyrazole derivatives, which can have different functional groups attached to the phenyl ring or the pyrazole ring.
Scientific Research Applications
Chemistry: N-(2-Bromophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide is used as a building block in organic synthesis to create more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology and Medicine: In medicinal chemistry, this compound is investigated for its potential as an antimicrobial agent. Its sulfonamide group is known to inhibit the growth of bacteria by interfering with folic acid synthesis.
Industry: The compound is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of N-(2-Bromophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide involves the inhibition of enzyme activity. The sulfonamide group mimics the structure of para-aminobenzoic acid (PABA), a substrate for the enzyme dihydropteroate synthase. By competing with PABA, the compound inhibits the synthesis of folic acid, which is essential for bacterial growth and replication.
Comparison with Similar Compounds
- N-(2-Chlorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide
- N-(2-Fluorophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide
- N-(2-Iodophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide
Comparison: While these compounds share a similar core structure, the different halogen atoms (bromine, chlorine, fluorine, iodine) impart distinct chemical and physical properties. For example, the bromine atom in N-(2-Bromophenyl)-13-dimethyl-1H-pyrazole-4-sulfonamide may result in different reactivity and biological activity compared to its chlorine or fluorine counterparts. The choice of halogen can influence the compound’s solubility, stability, and interaction with biological targets.
Conclusion
This compound is a versatile compound with significant potential in various fields of scientific research. Its unique structure allows for diverse chemical reactions and applications in chemistry, biology, medicine, and industry. Understanding its preparation methods, chemical reactions, and mechanism of action can pave the way for the development of new and innovative compounds with enhanced properties and functionalities.
Properties
IUPAC Name |
N-(2-bromophenyl)-1,3-dimethylpyrazole-4-sulfonamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12BrN3O2S/c1-8-11(7-15(2)13-8)18(16,17)14-10-6-4-3-5-9(10)12/h3-7,14H,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AJZBRFCOAQOVBU-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C=C1S(=O)(=O)NC2=CC=CC=C2Br)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12BrN3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.20 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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